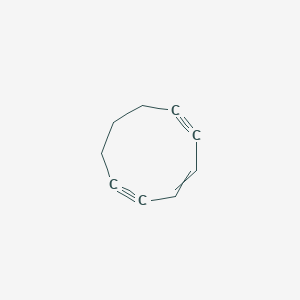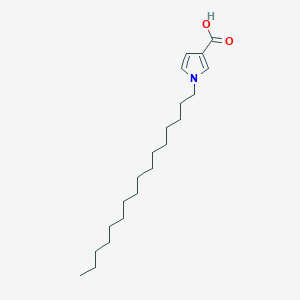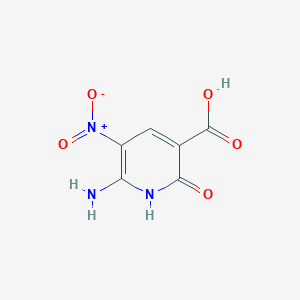
Cyclonon-3-ene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclonon-3-ene-1,5-diyne is an organic compound with the molecular formula C₉H₈. It belongs to the class of enediynes, which are characterized by the presence of two triple bonds and one double bond within a nine-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclonon-3-ene-1,5-diyne typically involves the cyclization of linear precursors containing alkyne and alkene functionalities. One common method is the Sonogashira coupling reaction, which involves the coupling of terminal alkynes with halogenated alkenes in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclonon-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, leading to the formation of substituted enediynes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Organolithium reagents, Grignard reagents
Major Products: The major products formed from these reactions include diketones, hydrogenated enediynes, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclonon-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: The compound’s ability to generate reactive intermediates makes it a candidate for targeted drug delivery systems.
Industry: It is used in the development of advanced materials with unique electronic and mechanical properties.
Wirkmechanismus
The mechanism of action of Cyclonon-3-ene-1,5-diyne involves the formation of reactive intermediates through cyclization reactions. One notable mechanism is the Bergman cyclization, where the enediyne undergoes a cycloaromatization to form a highly reactive 1,4-benzenoid diradical . This diradical can abstract hydrogen atoms from biological molecules, leading to DNA cleavage and cell death. This property is particularly valuable in the development of anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Cyclonon-3-ene-1,5-diyne can be compared with other enediynes, such as:
Calicheamicin: A potent antitumor antibiotic featuring an enediyne unit.
Dynemicin: Another enediyne antibiotic known for its DNA-cleaving ability.
Esperamicin: Similar to calicheamicin, it exhibits strong anticancer activity.
Uniqueness: this compound is unique due to its specific ring size and the positioning of its triple and double bonds, which confer distinct reactivity and stability compared to other enediynes .
Eigenschaften
CAS-Nummer |
115227-59-3 |
|---|---|
Molekularformel |
C9H8 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
cyclonon-3-en-1,5-diyne |
InChI |
InChI=1S/C9H8/c1-2-4-6-8-9-7-5-3-1/h1-2H,7-9H2 |
InChI-Schlüssel |
QNRBXHBCGFJMRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC#CC=CC#CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)

![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)





![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)


